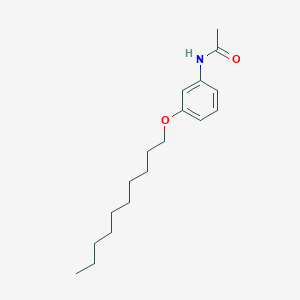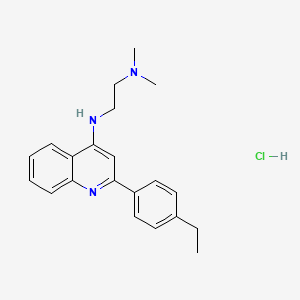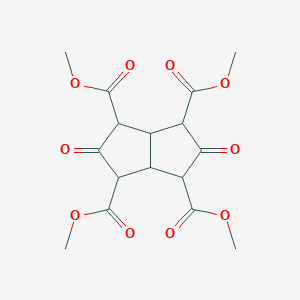
1,3,4,6-Pentalenetetracarboxylic acid, octahydro-2,5-dioxo-, tetramethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate is a complex organic compound with the molecular formula C16H18O10 It is characterized by its unique structure, which includes multiple ester groups and a pentalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate typically involves the esterification of 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylic acid with methanol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The pentalene core provides a rigid framework that can influence the compound’s binding to enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Tetramethyl 1,2,4,5-benzenetetracarboxylate: Contains a benzene ring instead of a pentalene core.
Tetramethyl 1-methyl-3a,6-dihydro-1H-indole-4,5,6,7-tetracarboxylate: Features an indole core.
Uniqueness
Tetramethyl 2,5-dioxooctahydro-1,3,4,6-pentalenetetracarboxylate is unique due to its pentalene core, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
58648-36-5 |
|---|---|
Formule moléculaire |
C16H18O10 |
Poids moléculaire |
370.31 g/mol |
Nom IUPAC |
tetramethyl 2,5-dioxo-1,3,3a,4,6,6a-hexahydropentalene-1,3,4,6-tetracarboxylate |
InChI |
InChI=1S/C16H18O10/c1-23-13(19)7-5-6(9(11(7)17)15(21)25-3)10(16(22)26-4)12(18)8(5)14(20)24-2/h5-10H,1-4H3 |
Clé InChI |
SWCWCPQCKMRHID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2C(C(C1=O)C(=O)OC)C(C(=O)C2C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


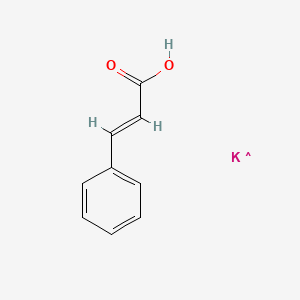

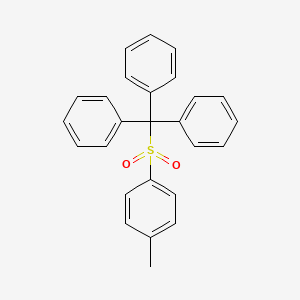
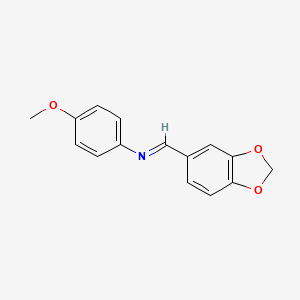
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


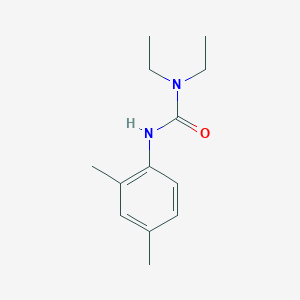
![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
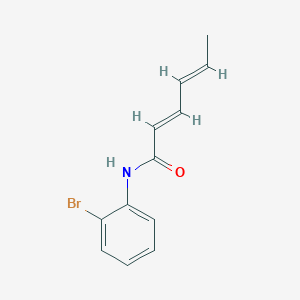

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
